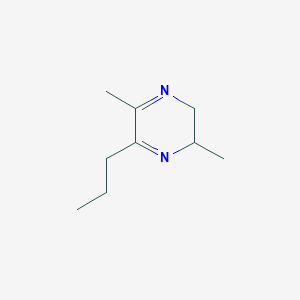![molecular formula C20H40O3 B12571099 3-[(Heptadec-9-en-1-yl)oxy]propane-1,2-diol CAS No. 194146-67-3](/img/structure/B12571099.png)
3-[(Heptadec-9-en-1-yl)oxy]propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Heptadec-9-en-1-yl)oxy]propane-1,2-diol is a chemical compound with the molecular formula C₂₀H₄₀O₃ and a molecular weight of approximately 328.53 g/mol It is characterized by the presence of a heptadec-9-en-1-yl group attached to a propane-1,2-diol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Heptadec-9-en-1-yl)oxy]propane-1,2-diol typically involves the reaction of heptadec-9-en-1-ol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an epoxide intermediate, which subsequently undergoes ring-opening to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Heptadec-9-en-1-yl)oxy]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
3-[(Heptadec-9-en-1-yl)oxy]propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[(Heptadec-9-en-1-yl)oxy]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(Octadec-9-en-1-yl)oxy]propane-1,2-diol: Similar structure with an octadec-9-en-1-yl group instead of heptadec-9-en-1-yl.
3-[(Hexadec-9-en-1-yl)oxy]propane-1,2-diol: Contains a hexadec-9-en-1-yl group.
3-[(Dec-9-en-1-yl)oxy]propane-1,2-diol: Features a dec-9-en-1-yl group.
Uniqueness
3-[(Heptadec-9-en-1-yl)oxy]propane-1,2-diol is unique due to its specific heptadec-9-en-1-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
194146-67-3 |
|---|---|
Formule moléculaire |
C20H40O3 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
3-heptadec-9-enoxypropane-1,2-diol |
InChI |
InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(22)18-21/h8-9,20-22H,2-7,10-19H2,1H3 |
Clé InChI |
BLKWIOIDSHROGD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC=CCCCCCCCCOCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12571018.png)
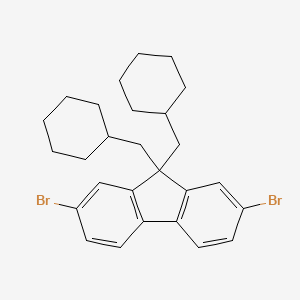
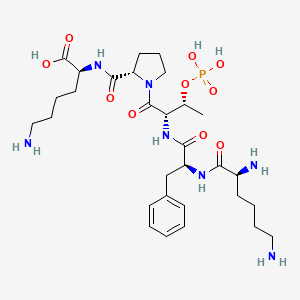
![N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide](/img/structure/B12571026.png)
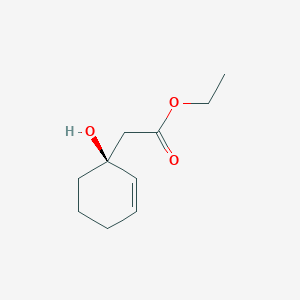
![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12571036.png)
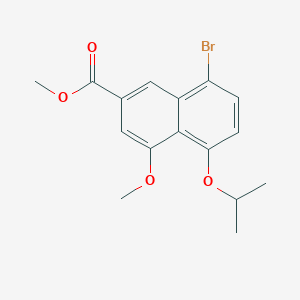
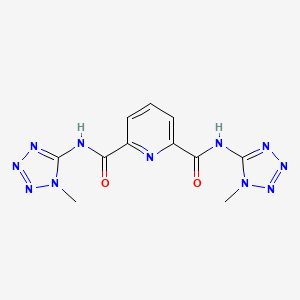
![Dimethyl bis[2-(4-methoxyphenyl)-2-oxoethyl]propanedioate](/img/structure/B12571055.png)
![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12571070.png)
![[2-(But-2-en-2-yl)phenyl]methanol](/img/structure/B12571079.png)
![5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12571087.png)
![2-(Methyl{4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}amino)ethan-1-ol](/img/structure/B12571093.png)
